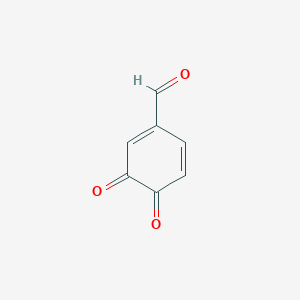
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde: is an organic compound with the molecular formula C7H4O3 It is characterized by a six-membered ring structure containing two ketone groups and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1,5-cyclohexadiene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde involves its ability to undergo various chemical transformations The aldehyde and ketone groups are reactive sites that participate in nucleophilic addition and substitution reactions
Vergleich Mit ähnlichen Verbindungen
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde group.
5-Hydroxy-3,4-dioxo-1,5-cyclohexadiene-1-carboxylic acid: Contains a hydroxyl group in addition to the ketone and carboxylic acid groups.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: A derivative with additional methyl groups and a butanoic acid side chain.
Uniqueness: 3,4-Dioxocyclohexa-1,5-diene-1-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the same six-membered ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C7H4O3 |
|---|---|
Molekulargewicht |
136.10 g/mol |
IUPAC-Name |
3,4-dioxocyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H4O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4H |
InChI-Schlüssel |
DELHPZFPVWUYJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=O)C=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
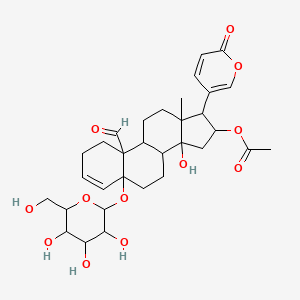

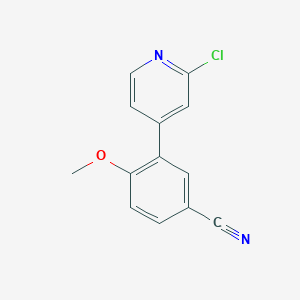

![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
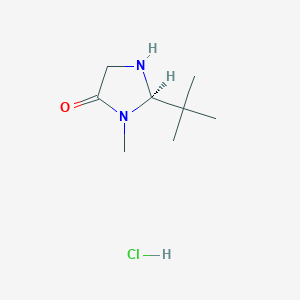

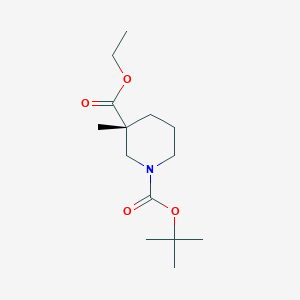
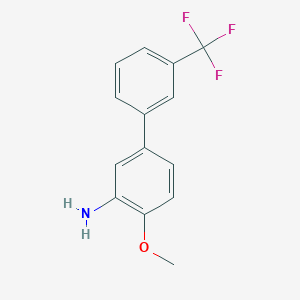
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

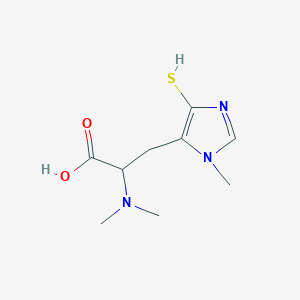
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
